![molecular formula C8H14O2S B14213109 (2S)-3-[(But-3-en-1-yl)sulfanyl]-2-methylpropanoic acid CAS No. 824429-31-4](/img/structure/B14213109.png)
(2S)-3-[(But-3-en-1-yl)sulfanyl]-2-methylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-3-[(But-3-en-1-yl)sulfanyl]-2-methylpropanoic acid is an organic compound characterized by the presence of a but-3-en-1-yl group attached to a sulfanyl group, which is further connected to a 2-methylpropanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-[(But-3-en-1-yl)sulfanyl]-2-methylpropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as but-3-en-1-yl halides and 2-methylpropanoic acid derivatives.
Formation of Sulfanyl Group: The but-3-en-1-yl halide undergoes a nucleophilic substitution reaction with a thiol compound to form the but-3-en-1-yl sulfanyl intermediate.
Coupling Reaction: The intermediate is then coupled with a 2-methylpropanoic acid derivative under suitable reaction conditions, such as the presence of a base and a suitable solvent, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-3-[(But-3-en-1-yl)sulfanyl]-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol or alcohol derivatives using reducing agents like lithium aluminum hydride.
Substitution: The but-3-en-1-yl group can participate in substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Electrophiles such as alkyl halides, polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol, alcohol derivatives.
Substitution: Substituted but-3-en-1-yl derivatives.
Aplicaciones Científicas De Investigación
(2S)-3-[(But-3-en-1-yl)sulfanyl]-2-methylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its therapeutic potential, particularly in the development of novel drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (2S)-3-[(But-3-en-1-yl)sulfanyl]-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the but-3-en-1-yl group may interact with hydrophobic pockets in target molecules, enhancing binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-3-[(But-3-en-1-yl)sulfanyl]-2-methylpropanoic acid: Unique due to the presence of both a sulfanyl group and a but-3-en-1-yl group.
(2S)-3-[(But-3-en-1-yl)oxy]-2-methylpropanoic acid: Similar structure but with an oxy group instead of a sulfanyl group.
(2S)-3-[(But-3-en-1-yl)amino]-2-methylpropanoic acid: Contains an amino group in place of the sulfanyl group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the sulfanyl group allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
824429-31-4 |
|---|---|
Fórmula molecular |
C8H14O2S |
Peso molecular |
174.26 g/mol |
Nombre IUPAC |
(2S)-3-but-3-enylsulfanyl-2-methylpropanoic acid |
InChI |
InChI=1S/C8H14O2S/c1-3-4-5-11-6-7(2)8(9)10/h3,7H,1,4-6H2,2H3,(H,9,10)/t7-/m1/s1 |
Clave InChI |
XHFOVIDLSWUWAU-SSDOTTSWSA-N |
SMILES isomérico |
C[C@H](CSCCC=C)C(=O)O |
SMILES canónico |
CC(CSCCC=C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


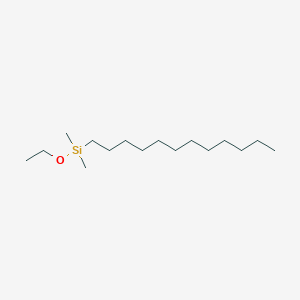
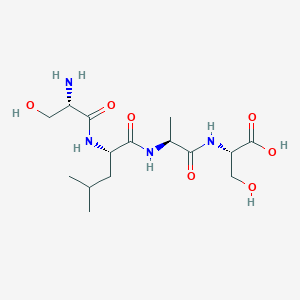
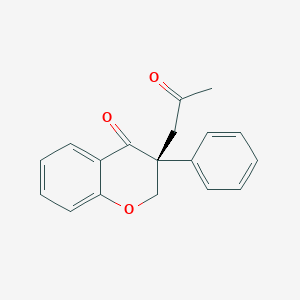
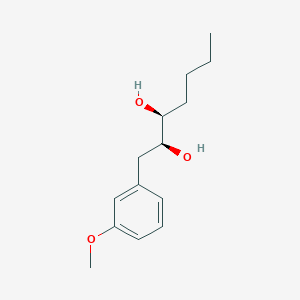
![4-[(2-Chloro-6-fluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde](/img/structure/B14213055.png)
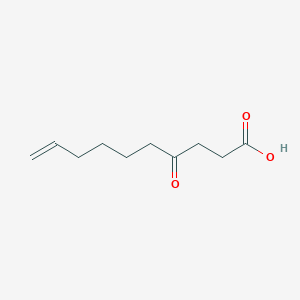

![Pyridinium, 1-[8-[(2R)-1-oxo-2-phenylpropoxy]octyl]-, iodide](/img/structure/B14213068.png)
![Phosphonic acid, [[2-(2,2-diphenylethenyl)phenyl]methyl]-, diethyl ester](/img/structure/B14213070.png)
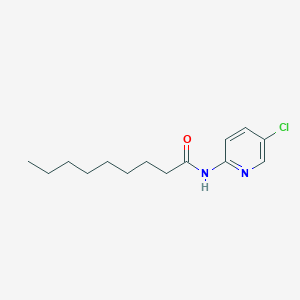

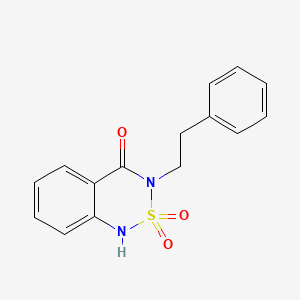
![Formamide, N-[3-(5-bromo-2-pyridinyl)-2-propynyl]-](/img/structure/B14213091.png)
![1-[(1S)-1-Phenylethyl]-2,3,5,6,7,7a-hexahydro-1H-indole](/img/structure/B14213100.png)
